1-Methyl-6-(trifluoromethyl)-1,3-diazinane-2,4-dione
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Overview
Description
1-Methyl-6-(trifluoromethyl)-1,3-diazinane-2,4-dione is a heterocyclic compound that contains a diazinane ring with a trifluoromethyl group and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-(trifluoromethyl)-1,3-diazinane-2,4-dione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of a trifluoromethyl-substituted amine with a suitable carbonyl compound, followed by cyclization to form the diazinane ring. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-(trifluoromethyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-Methyl-6-(trifluoromethyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-Methyl-6-(trifluoromethyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Neo-Tanshinlactone Derivatives: These compounds also contain trifluoromethyl groups and have shown antiproliferative activities.
Uracil Compounds: Similar in structure, these compounds have applications in herbicidal activity.
Properties
Molecular Formula |
C6H7F3N2O2 |
---|---|
Molecular Weight |
196.13 g/mol |
IUPAC Name |
1-methyl-6-(trifluoromethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H7F3N2O2/c1-11-3(6(7,8)9)2-4(12)10-5(11)13/h3H,2H2,1H3,(H,10,12,13) |
InChI Key |
MTXRZXOCONMJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(=O)NC1=O)C(F)(F)F |
Origin of Product |
United States |
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